1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with the molecular formula C17H26 It is a derivative of tetrahydronaphthalene, characterized by the presence of an ethyl group at the first position and a pentyl group at the fourth position of the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of naphthalene derivatives. The process involves the use of hydrogen gas in the presence of a catalyst, typically nickel, under high pressure and temperature conditions . The hydrogenation reaction reduces the aromatic naphthalene ring to a tetrahydronaphthalene structure.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where naphthalene derivatives are subjected to hydrogenation in the presence of nickel or other suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and oxidizing agents used.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used for reduction reactions.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Introduction of alkyl or acyl groups at the aromatic ring.
Scientific Research Applications
1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological responses. The specific pathways involved depend on the functional groups present and the nature of the interactions with the molecular targets .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the ethyl and pentyl groups.
1-Ethyl-1,2,3,4-tetrahydronaphthalene: Lacks the pentyl group.
4-Pentyl-1,2,3,4-tetrahydronaphthalene: Lacks the ethyl group.
Uniqueness: 1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both ethyl and pentyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
61761-59-9 |
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Molecular Formula |
C17H26 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1-ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C17H26/c1-3-5-6-9-15-13-12-14(4-2)16-10-7-8-11-17(15)16/h7-8,10-11,14-15H,3-6,9,12-13H2,1-2H3 |
InChI Key |
SSMHLCKCAGHSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(C2=CC=CC=C12)CC |
Origin of Product |
United States |
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